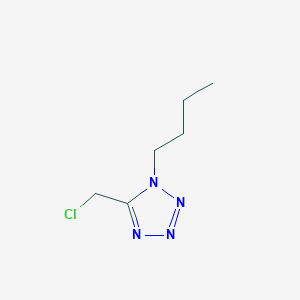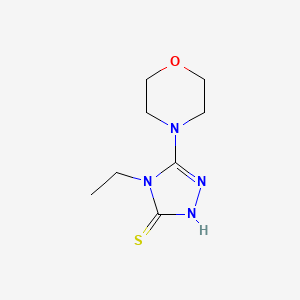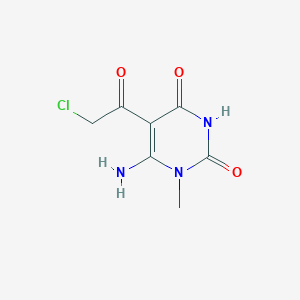![molecular formula C19H17NO B1276259 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine CAS No. 400746-75-0](/img/structure/B1276259.png)
4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine" is a biphenyl derivative that is of interest due to its potential applications in various fields, including materials science and pharmacology. Biphenyl structures are known for their stability and ability to participate in a range of chemical reactions, making them valuable in the synthesis of complex molecules and polymers .
Synthesis Analysis
The synthesis of biphenyl derivatives often involves Friedel–Crafts acylation, as demonstrated in the study of the biphenyl derivative with two benzoylphenoxy groups at the 2,2′-positions. This compound was used as an acyl-acceptant monomer for polymerization with arenedicarbonyl chlorides, resulting in high molecular weight aromatic polyketones . Similarly, the synthesis of related compounds, such as Schiff bases from biphenyl-2-amine and aldehydes, has been reported, with subsequent reduction to yield various substituted biphenyl-2-amines .
Molecular Structure Analysis
The molecular structure of biphenyl derivatives is characterized by two phenyl rings that can be substituted with various functional groups, influencing the compound's properties. For instance, the introduction of N-phenyl substituents to 4-aminostilbenes leads to a more planar ground-state geometry, affecting the absorption and fluorescence spectra and the excited-state behavior .
Chemical Reactions Analysis
Biphenyl derivatives can undergo a variety of chemical reactions. For example, the reaction of 4-aryl-1H-2,3-benzoxazin-1-ones with amines results in different products depending on the reaction conditions and reagents used, such as o-aroyl benzamides or o-aroyl-triaryl-methanols . The reactivity of the amino group in biphenyl derivatives is also crucial, as acylation and alkylation can significantly affect biological activity, as seen in the study of 4-amino-N-(1-phenylethyl)benzamide analogs .
Physical and Chemical Properties Analysis
The physical and chemical properties of biphenyl derivatives like "4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine" are influenced by their molecular structure. The presence of benzoylphenoxy groups, for instance, contributes to the solubility of the resulting polyketones in organic solvents and their superior heat resistibility . The introduction of N-phenyl substituents can enhance fluorescence and reduce photoisomerization quantum yields, indicating a stable and less distorted fluorescent excited state .
Scientific Research Applications
Application 1: Synthesis of Novel Biphenyl-based Bent-core Liquid Crystals
- Summary of the Application: This compound is used in the synthesis of novel biphenyl-based bent-core (BC) liquid crystals . These materials are used in many fields such as displays, organic light-emitting diodes, biosensors, organic field-effect transistors and various applications based on biological systems .
- Methods of Application or Experimental Procedures: The synthesis of the novel BC compounds was carried out using 4’-(Benzyloxy)-[1,1’-biphenyl]-2-amine . The mesomorphic properties of the novel BC compounds were investigated using an optical polarizing microscope and a differential scanning calorimeter .
- Results or Outcomes: The phase transition temperatures of both mesogens exhibiting B1 mesophase were determined, and the dielectric parameters were studied . The change of the dielectric properties in the both LCs mesophase interval gradually have been revealed .
Application 2: Synthesis of Schiff Base Ligands
- Summary of the Application: 4’-(Benzyloxy)-[1,1’-biphenyl]-2-amine is used in the synthesis of Schiff base ligands .
- Methods of Application or Experimental Procedures: The solid product obtained was filtered, washed and dried in hexane to get pure products .
- Results or Outcomes: The study did not provide specific results or outcomes related to this application .
Application 3: Synthesis of Transition Metal Complexes
- Summary of the Application: This compound is used in the synthesis of transition metal complexes derived from Schiff base ligands . These complexes have shown promising antioxidant and antimicrobial activities .
- Methods of Application or Experimental Procedures: The synthesis involves the condensation reaction of 4’-(Benzyloxy)-[1,1’-biphenyl]-2-amine with various aminophenol derivatives . The synthesized compounds were characterized using various spectroscopic techniques .
- Results or Outcomes: The synthesized metal (II) complexes showed high potency in in vitro antioxidant activity and were more toxic than free Schiff base ligands in antimicrobial activities .
Application 4: Skin Depigmentation
- Summary of the Application: 4’-(Benzyloxy)-[1,1’-biphenyl]-2-amine is used as a skin depigmenting agent . It is used in the treatment of vitiligo, a condition that causes loss of skin color in patches .
- Methods of Application or Experimental Procedures: The compound is applied topically to the skin .
- Results or Outcomes: The compound induces depigmentation and has shown potential for vitiligo research .
Application 5: Synthesis of Hydroquinone Derivatives
- Summary of the Application: This compound is used in the synthesis of hydroquinone derivatives . These derivatives have shown potential in medical depigmentation .
- Methods of Application or Experimental Procedures: The synthesis involves the reaction of 4’-(Benzyloxy)-[1,1’-biphenyl]-2-amine with various hydroquinone derivatives .
- Results or Outcomes: The synthesized hydroquinone derivatives are used as a topical drug for medical depigmentation . They are classified as the monobenzyl ether of hydroquinone .
Application 6: Synthesis of Transition Metal Complexes
- Summary of the Application: This compound is used in the synthesis of transition metal complexes derived from Schiff base ligands . These complexes have shown promising antioxidant and antimicrobial activities .
- Methods of Application or Experimental Procedures: The synthesis involves the condensation reaction of 4’-(Benzyloxy)-[1,1’-biphenyl]-2-amine with various aminophenol derivatives . The synthesized compounds were characterized using various spectroscopic techniques .
- Results or Outcomes: The synthesized metal (II) complexes showed high potency in in vitro antioxidant activity and were more toxic than free Schiff base ligands in antimicrobial activities .
Safety And Hazards
- Toxicity : As with any amine compound, precautions should be taken due to potential toxicity.
- Handling : Proper protective equipment (gloves, goggles) is necessary during handling.
- Storage : Store in a cool, dry place away from direct sunlight.
Future Directions
Further research is needed to explore the compound’s:
- Biological Activity : Investigate its potential as a drug candidate or probe.
- Synthetic Modifications : Explore derivatization strategies to enhance properties.
- Structural Elucidation : Confirm its stereochemistry and crystal structure.
Please note that while I’ve provided an overview, detailed studies and experimental data would require consulting relevant scientific literature123. Always exercise caution and consult experts when working with novel compounds.
properties
IUPAC Name |
2-(4-phenylmethoxyphenyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c20-19-9-5-4-8-18(19)16-10-12-17(13-11-16)21-14-15-6-2-1-3-7-15/h1-13H,14,20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIPQWRPJDHCCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC=C3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403499 |
Source


|
| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine | |
CAS RN |
400746-75-0 |
Source


|
| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B1276190.png)



![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1276213.png)


![N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide](/img/structure/B1276229.png)


![5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276240.png)
![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B1276241.png)
